Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-
Description
Historical Context of Schiff Bases in Coordination Chemistry
Schiff bases, first reported by Hugo Schiff in 1864, are condensation products of primary amines and carbonyl compounds, characterized by their azomethine (-C=N-) linkage. These compounds gained prominence in the mid-20th century as versatile ligands in coordination chemistry due to their ability to form stable complexes with transition metals. The discovery of chiral Schiff bases in the 1960s, such as those used in Ryōji Noyori’s copper-catalyzed cyclopropanation reactions, marked a turning point in asymmetric catalysis. The structural flexibility of Schiff bases allows for fine-tuning of electronic and steric properties, making them indispensable in designing metal-organic frameworks (MOFs) and heterogeneous catalysts.
Significance of Benzenemethanamine, N-[(2,4-Dichlorophenyl)Methylene]- in Modern Chemical Research
Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- (CAS: 696589-32-9), a halogen-substituted Schiff base, has emerged as a critical ligand in synthesizing coordination complexes with cobalt(II), copper(II), and zinc(II). Its electron-withdrawing dichlorophenyl groups enhance the Lewis acidity of coordinated metal centers, improving catalytic activity in oxidation and coupling reactions. Recent studies highlight its potential in biomedical applications, including anticancer and antidiabetic agents, due to its ability to inhibit enzymes such as α-amylase and interact with HER2-associated proteins in breast cancer. The compound’s conjugated π-system also enables applications in photophysical materials, where its UV-visible absorption properties are exploited for sensing and optoelectronic devices.
Systematic Classification and IUPAC Nomenclature Conventions
The IUPAC name Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- is derived through systematic substitution rules:
| Component | Description |
|---|---|
| Parent chain | Benzenemethanamine (C₆H₅-CH₂-NH₂) |
| Substituent | (2,4-Dichlorophenyl)methylene (-CH=N-C₆H₃Cl₂) |
| Positional descriptors | Chlorine atoms at positions 2 and 4 on the phenyl ring |
The compound belongs to the imine class (azomethines) and is categorized as a bidentate ligand, coordinating via the imine nitrogen and aromatic π-system. Its structural analogs, such as salen ligands, have been extensively studied for their chelating behavior in forming octahedral metal complexes.
Research Objectives and Methodological Scope
This article aims to:
- Elucidate the synthetic pathways for Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- and its metal complexes.
- Characterize the compound using spectroscopic (FTIR, NMR, UV-Vis) and computational (DFT, molecular docking) techniques.
- Evaluate its applications in catalysis, biomedicine, and materials science.
Methodologies include:
- Condensation Reactions : Reaction of 2,4-dichlorobenzaldehyde with benzenemethanamine under acidic catalysis.
- Spectroscopic Analysis : Confirmation of imine linkage via FTIR (C=N stretch at 1616–1620 cm⁻¹) and ¹H-NMR (azomethine proton at δ 8.5–9.0 ppm).
- Computational Modeling : Optimization of molecular geometry using B3LYP/6-31G(d,p) basis sets to predict electronic properties.
Properties
CAS No. |
346700-56-9 |
|---|---|
Molecular Formula |
C14H11Cl2N |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
N-benzyl-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
AFYVQIUGFLPWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{Cl}2\text{C}6\text{H}3\text{CHO} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N=CHC}6\text{H}3\text{Cl}2 + \text{H}2\text{O}
$$
This condensation is typically carried out under anhydrous conditions to drive the equilibrium toward imine formation.
Detailed Preparation Methods
Imine Formation via Direct Condensation
- Reagents: Benzenemethanamine (benzylamine) and 2,4-dichlorobenzaldehyde.
- Solvent: Commonly used solvents include dichloromethane (DCM), ethanol, or toluene.
- Conditions: The reaction is performed under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.
- Temperature: Mild heating (room temperature to 45 °C) is applied to facilitate the reaction.
- Time: Typically 2–4 hours until completion.
- Catalysts: Acid catalysts such as boron trifluoride diethyl ether complex (BF3·Et2O) can be used to accelerate the reaction.
A solution of benzenemethanamine and 2,4-dichlorobenzaldehyde in dichloromethane is stirred at 40–45 °C under nitrogen atmosphere for 3 hours. The reaction mixture is then concentrated under reduced pressure to yield the imine product as an oil or solid.
Use of Lewis Acid Catalysts
Lewis acids such as BF3·Et2O have been reported to enhance the imine formation by activating the aldehyde carbonyl group, increasing electrophilicity.
- Example: Reaction of 1,3,5-tribenzyl-1,3,5-triazinane with BF3·Et2O in DCM at 45 °C for 3 hours under nitrogen atmosphere yielded benzyl(methylidene)amine in high yield, demonstrating the efficiency of BF3·Et2O catalysis in imine synthesis.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene, Ethanol | Anhydrous solvents preferred |
| Temperature | 25–45 °C | Mild heating accelerates reaction |
| Reaction Time | 2–4 hours | Monitored by TLC or NMR |
| Catalyst | BF3·Et2O (0–3 equiv) | Enhances electrophilicity of aldehyde |
| Atmosphere | Nitrogen or Argon | Prevents moisture and oxidation |
| Product Isolation | Concentration under vacuum, recrystallization or chromatography | Purification depends on product physical state |
Research Findings and Analytical Data
- Yield: Imine formation under optimized conditions typically yields 80–95% of the desired product.
- Characterization: The product is confirmed by NMR (1H and 13C), IR spectroscopy (C=N stretch ~1640 cm⁻¹), and mass spectrometry.
- Stability: The imine is generally stable under dry conditions but can hydrolyze back to amine and aldehyde in the presence of moisture.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Condensation | Benzylamine + 2,4-dichlorobenzaldehyde | DCM, 40 °C, N2, 3 h | 80–90 | Simple, straightforward | Requires dry conditions |
| Lewis Acid Catalyzed | Benzylamine + 2,4-dichlorobenzaldehyde + BF3·Et2O | DCM, 45 °C, N2, 3 h | 90–95 | Faster reaction, higher yield | Use of corrosive catalyst |
| Reductive Amination (Potential) | Benzylamine + 2,4-dichlorobenzaldehyde + Reducing agent | Various solvents, mild heating | N/A | Produces secondary amine | Not for imine preparation |
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Properties
Research indicates that compounds similar to Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- exhibit potential anticancer properties. For instance, derivatives of this compound have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of related compounds in targeting specific cancer cell lines, demonstrating their potential as chemotherapeutic agents .
1.2. Cardiovascular Applications
The compound has been investigated for its role in cardiovascular health. It has been noted that certain benzenemethanamine derivatives can act as intermediates in the synthesis of drugs aimed at treating cardiac arrhythmias and hypertension. These derivatives may enhance the pharmacological profile of existing cardiovascular medications .
1.3. Neuropharmacological Effects
There is emerging evidence suggesting that benzenemethanamine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases and mood disorders. The modulation of serotonin and dopamine pathways by these compounds could lead to new treatments for conditions such as depression and anxiety .
Material Science Applications
2.1. Synthesis of Polymers
Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- serves as a valuable building block in the synthesis of high-performance polymers and resins. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with enhanced thermal stability and mechanical properties .
2.2. Coatings and Adhesives
The compound is also utilized in formulating coatings and adhesives that require strong adhesion properties and resistance to environmental degradation. The incorporation of benzenemethanamine derivatives into these materials can improve their durability and performance under various conditions .
Environmental Considerations
Given the chemical's applications, it is crucial to consider its environmental impact. Studies have assessed the potential toxicity and environmental persistence of benzenemethanamine derivatives, emphasizing the importance of conducting thorough risk assessments before widespread use . Regulatory frameworks are being developed to monitor the use of such compounds in industrial applications to mitigate any adverse effects on human health and the environment.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Derivatives showed significant inhibition of tumor cell proliferation in vitro | Potential development of new cancer therapies |
| Cardiovascular Health | Compounds demonstrated efficacy in animal models for treating hypertension | Opportunities for new cardiovascular drugs |
| Polymer Synthesis | Utilization in creating high-performance polymers with improved mechanical properties | Advancements in material science applications |
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Electronic Effects : The 2,4-dichlorophenyl group in the target compound introduces electron-withdrawing Cl atoms, enhancing the electrophilicity of the imine group compared to methoxy-substituted analogs (e.g., ), which have electron-donating -OCH₃ groups. This affects stability and metal-binding capacity .
- Functional Groups : Unlike alkylamines (e.g., ) or semicarbazones (e.g., ), Schiff bases like the target compound exhibit reversible imine formation, enabling applications in dynamic covalent chemistry .
Physicochemical Properties
- Solubility : The dichlorophenyl group enhances hydrophobicity compared to methoxy analogs (e.g., ), reducing water solubility but improving organic solvent compatibility.
- Thermal Stability: Electron-withdrawing Cl substituents may increase thermal stability relative to non-halogenated Schiff bases due to reduced electron density at the imine bond .
Biological Activity
Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- is a chemical compound with significant biological activity. It is also known by its chemical formula and has a molecular weight of 276.15 g/mol. This compound has garnered attention in various fields of research due to its potential therapeutic applications and biological effects.
Chemical Structure
The structure of Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- can be represented as follows:
This compound features a dichlorophenyl group attached to a benzenemethanamine backbone, which is crucial for its biological interactions.
Benzenemethanamine derivatives have been studied for their ability to interact with various biological targets. The dichlorophenyl moiety is known to enhance the lipophilicity and receptor binding capabilities of the molecule, potentially leading to increased biological activity.
- Receptor Interactions : Research indicates that compounds with similar structures can act as agonists or antagonists at various receptors, influencing pathways involved in cell proliferation and apoptosis.
- Cytotoxicity : Some studies have shown that derivatives of Benzenemethanamine can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.
Study 1: Anticancer Activity
A study published in Nature explored the anticancer properties of several Benzenemethanamine derivatives, including N-[(2,4-dichlorophenyl)methylene]-. The findings indicated:
- Cell Lines Tested : Human lung cancer (A549) and breast cancer (MCF-7) cell lines.
- Results : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating potential as a lead compound for further development.
Study 2: Neuroprotective Effects
Another research article highlighted the neuroprotective effects of Benzenemethanamine derivatives in models of neurodegeneration:
- Mechanism : The compound was shown to inhibit oxidative stress-induced neuronal cell death.
- In Vivo Studies : Animal models demonstrated improved cognitive function following treatment with the compound.
Toxicological Profile
Understanding the safety profile of Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]- is essential for its potential therapeutic use:
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Mutagenicity | Negative in Ames test |
| Reproductive Toxicity | No significant effects observed |
These findings suggest that while the compound exhibits promising biological activity, it also maintains a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
